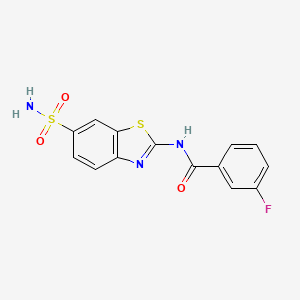

3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H10FN3O3S2 and its molecular weight is 351.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Several studies have been dedicated to synthesizing benzothiazole derivatives, including compounds structurally related to 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide, to explore their biological activities. For example, the synthesis of fluorobenzothiazole comprising sulphonamido pyrazole analogs showed potential antidiabetic properties, indicating the broad scope of applications for benzothiazole derivatives in addressing various health conditions (S. T., N. Chaubey, 2022).

Antimicrobial and Antifungal Activities

Compounds related to this compound have demonstrated promising antimicrobial and antifungal activities. The synthesis of some fluoro substituted sulphonamide benzothiazole derivatives for antimicrobial screening revealed the therapeutic potentials of benzothiazoles and sulphonamide compounds, highlighting their significant biodynamic properties (V. Jagtap et al., 2010).

Antitumor Activities

Another area of interest is the antitumor activities of benzothiazole derivatives. Research on synthetic benzamide derivatives, such as MS-27-275, has demonstrated marked in vivo antitumor activity against human tumors, indicating the potential of benzothiazole-based compounds in cancer therapy (A. Saito et al., 1999).

Fluorescence and Sensing Applications

Benzothiazole derivatives have also been studied for their fluorescence and sensing applications. A DFT/TDDFT study on the excited state intramolecular proton transfer-based sensing mechanism for aqueous fluoride chemosensors involving benzothiazole compounds showcased their utility in chemical sensing and analysis (Junsheng Chen et al., 2014).

Mécanisme D'action

Target of Action

Similar compounds, such as n-benzimidazol-2yl benzamide analogues, have been found to be allosteric activators of human glucokinase (gk) . GK plays a crucial role in glucose metabolism and regulation, making it a significant target for the treatment of type-2 diabetes (T2D) .

Mode of Action

This binding changes the protein’s conformation, enhancing its catalytic action .

Biochemical Pathways

Allosteric activators of GK can significantly affect the biochemical pathways involved in glucose metabolism . By enhancing the activity of GK, these compounds increase the conversion of glucose to glucose-6-phosphate, a critical step in glycolysis . This process helps lower blood glucose levels, providing a therapeutic effect for T2D .

Result of Action

The activation of GK by allosteric activators can lead to significant hypoglycemic effects, beneficial for the therapy of T2D in both animal and human models . By increasing the catalytic action of GK, these compounds help lower blood glucose levels, addressing the hyperglycemia characteristic of T2D .

Propriétés

IUPAC Name |

3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O3S2/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(23(16,20)21)7-12(11)22-14/h1-7H,(H2,16,20,21)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWVGYICJUQZNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate](/img/structure/B2746281.png)

![N-(Cyclopropylmethyl)-4-[3-(1-methyltriazol-4-yl)-5-prop-2-enylsulfanyl-1,2,4-triazol-4-yl]benzamide](/img/structure/B2746284.png)

![(E)-ethyl 1-butyl-2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2746297.png)

![7-((1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl)amino)-3-(2-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746299.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(dimethylamino)phenyl)methanone](/img/structure/B2746303.png)